molecular formula C10H15N B8276625 n,n-Dimethyl-3-ethylaniline

n,n-Dimethyl-3-ethylaniline

Cat. No.: B8276625
M. Wt: 149.23 g/mol
InChI Key: POAYVWFHRAXGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-ethylaniline is a tertiary aromatic amine of significant value in chemical research and development. This compound serves as a versatile building block and intermediate in advanced organic synthesis, particularly in the construction of more complex molecules. Its structure, which features both a dimethylamino group and an ethyl substituent on a benzene ring, makes it a candidate for studying steric and electronic effects in aromatic systems and for the development of new synthetic methodologies . Compounds within the N,N-dialkylaniline family are crucial precursors in the synthesis of triarylmethane dyes and other industrially important chromophores . Researchers also explore the use of such aniline derivatives in the preparation of fine chemicals, pharmaceuticals, and agrochemicals, as well as their potential role as solvents or additives in specialized applications like polymer and resin chemistry . The metabolic pathways of similar N,N-dialkyl anilines, including N-demethylation and ring hydroxylation, are also a subject of scientific investigation . As with all chemicals of this class, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary use.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-ethyl-N,N-dimethylaniline

InChI

InChI=1S/C10H15N/c1-4-9-6-5-7-10(8-9)11(2)3/h5-8H,4H2,1-3H3

InChI Key

POAYVWFHRAXGFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N,N-Dimethyl-3-ethylaniline with key analogues, highlighting substituent-driven differences in molecular weight, polarity, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH$2$CH$3$ (3) C${10}$H${15}$N 149.24 Hypothetical: Expected high lipophilicity, intermediate electron-donating capacity. Potential use in agrochemicals. N/A
3-Methoxy-N,N-dimethylaniline -OCH$_3$ (3) C$9$H${13}$NO 151.21 Strong electron-donating group; enhances resonance stabilization. Used in dyes and photoredox catalysts .
3-Chloro-N,N-dimethylaniline -Cl (3) C$8$H${10}$ClN 155.63 Electron-withdrawing effect; increases electrophilicity. Intermediate in pharmaceutical synthesis .
N,N-Dimethyl-3-nitroaniline -NO$_2$ (3) C$8$H${10}$N$2$O$2$ 166.18 Strong electron-withdrawing nitro group; used in explosives and corrosion inhibitors .
4-Ethynyl-N,N-dimethylaniline -C≡CH (4) C${10}$H${11}$N 145.21 Ethynyl group enables cross-coupling reactions (e.g., Sonogashira). Applied in conductive polymers .
N,N-Diethylaniline -CH$2$CH$3$ (N) C${10}$H${15}$N 149.24 Higher steric hindrance than dimethyl analogues. Solvent and stabilizer in polymerization .

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound likely increases hydrophobicity compared to methoxy or nitro derivatives, impacting solubility in polar solvents. For example, 3-methoxy-N,N-dimethylaniline (logP ~1.8) is less lipophilic than the ethyl analogue (estimated logP ~2.5) due to the polar methoxy group .
  • Boiling/Melting Points : Substituents like chloro or nitro groups elevate melting points via dipole interactions. 3-Chloro-N,N-dimethylaniline melts at ~45°C, whereas N,N-diethylaniline (liquid at room temperature) has a lower boiling point (215°C vs. 230°C for dimethyl derivatives) .

Q & A

Basic: What are the optimal reaction conditions for synthesizing N,N-Dimethyl-3-ethylaniline to maximize yield and purity?

Methodological Answer:
Optimization involves iterative adjustments of temperature, catalyst loading, and solvent polarity. For analogous N,N-dialkylanilines (e.g., N,N-Dimethylaniline), reactions typically proceed under reflux conditions (120–150°C) with alkyl halides and excess dimethylamine in polar aprotic solvents like dimethylformamide (DMF) . Monitoring via GC-MS or HPLC at intermediate stages helps identify byproducts (e.g., mono-alkylated derivatives). Final purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and alkyl groups (N-CH3_3 at δ 2.8–3.2 ppm; CH2_2CH3_3 at δ 1.2–1.5 ppm). 13^{13}C NMR confirms quaternary carbons and substituent effects .
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) validate structure .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 149 for M+^+) and fragmentation patterns (e.g., loss of ethyl or methyl groups) aid structural confirmation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory; respirators (e.g., NIOSH-approved N95) are required for aerosol-prone steps .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute HCl before disposal in designated waste containers .

Basic: How should researchers select solvents for studying this compound’s solubility?

Methodological Answer:
Perform systematic solubility tests in solvents of varying polarity (e.g., hexane, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis. For hydrophobic analogs like N,N-Dimethylaniline, solubility in non-polar solvents (log P ≈ 2.1) is higher, while polar solvents require sonication or heating . Solubility parameters (Hansen or Hildebrand) can predict miscibility .

Advanced: How can computational modeling predict this compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify reactive sites. For N,N-dialkylanilines, the para position to the dimethylamino group is most electrophilic due to resonance stabilization. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., nitration rates) to validate models .

Advanced: How to resolve discrepancies in reported thermodynamic data (e.g., ΔHf_ff​) for this compound?

Methodological Answer:
Triangulate data from calorimetry, computational thermochemistry, and literature reviews. For example, if experimental ΔHf_f conflicts with group-additivity estimates, re-evaluate purity (via DSC) or solvent effects. Cross-reference with structurally similar compounds (e.g., N,N-Diethylaniline) to identify systematic errors .

Advanced: What experimental designs assess this compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours; acidic conditions may protonate the amino group, accelerating hydrolysis .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. For analogs like N,N-Dimethylaniline, oxidative degradation above 200°C produces nitro derivatives .

Advanced: How can researchers design comparative studies to evaluate this compound’s reactivity against other dialkylanilines?

Methodological Answer:
Use Hammett plots to correlate substituent effects (σ values) with reaction rates (e.g., bromination). For example, compare the ethyl group’s +I effect in this compound with methyl groups in N,N-Dimethylaniline. Control variables (solvent, catalyst) and validate with kinetic isotope effects .

Advanced: What methodologies identify degradation products of this compound in environmental matrices?

Methodological Answer:
Employ LC-QTOF-MS for non-targeted analysis of degradation pathways. In UV/O3_3 treatment, hydroxyl radicals may oxidize the ethyl group to carboxylic acids. Compare fragmentation patterns with spectral libraries (e.g., NIST) and quantify using isotope dilution .

Advanced: How to address contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Methodological Answer:
Replicate studies under identical conditions (catalyst loading, solvent, temperature). Use Design of Experiments (DoE) to isolate variables (e.g., ligand effects in Pd-catalyzed reactions). Cross-validate with kinetic profiling (e.g., TOF calculations) and in situ IR spectroscopy to detect intermediate species .

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